Elaiophylin

概要

説明

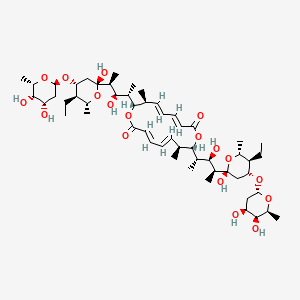

エライオフィリンは、C2対称性を有する16員環マクロジオライドファミリーに属する天然物です。1959年に放線菌株ストレプトマイセス・メラノスポルスから初めて単離されました。 エライオフィリンは、抗菌、駆虫、抗がん、免疫抑制、抗炎症、抗ウイルス、α-グルコシダーゼ阻害作用など、幅広い生物活性を有することから、大きな注目を集めています .

2. 製法

合成経路および反応条件: エライオフィリンは通常、ストレプトマイセス・メラノスポロファシエンスを用いた発酵プロセスによって製造されます。この微生物の胞子形成条件は、エライオフィリンの収量を最大化するために最適化されています。 デキストリンまたは加水分解されたコーンスターチを炭素源とする寒天培地で、最良の培養胞子形成が得られます .

工業的生産方法: エライオフィリンの工業的生産には、大規模発酵プロセスが用いられます。発酵培地は、ストレプトマイセス・メラノスポロファシエンスの生育とエライオフィリンの生産に最適な条件を維持するために、慎重に管理されます。 その後、化合物は抽出され、医薬品グレードに精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces melanosporofaciens. The sporulation conditions of this microorganism are optimized to maximize the yield of this compound. The best culture sporulation is achieved on agar broths with dextrin or hydrolyzed corn starch as carbon sources .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully controlled to maintain optimal conditions for the growth of Streptomyces melanosporofaciens and the production of this compound. The compound is then extracted and purified to pharmaceutical grade .

化学反応の分析

反応の種類: エライオフィリンは、アセタールアルキル化など、さまざまな化学反応を受けます。 メタノールにさらされると、エライオフィリンは立体特異的なアセタールアルキル化を受け、11-O-メチルエライオフィリンと11,11’-O-ジメチルエライオフィリンを生成します .

一般的な試薬と条件: エライオフィリンのアセタールアルキル化反応には、通常、メタノールが試薬として用いられます。 反応条件は、所望の立体特異的変換が確実に得られるように、慎重に制御されます .

主な生成物: エライオフィリンのアセタールアルキル化から生成される主な生成物は、11-O-メチルエライオフィリンと11,11’-O-ジメチルエライオフィリンです .

4. 科学研究への応用

エライオフィリンは、その潜在的な治療用途について広く研究されてきました。主な研究分野には以下のようなものがあります。

化学: エライオフィリンは、マクロジオライドとその生合成の研究におけるモデル化合物として用いられています。 そのユニークな構造と生物活性は、化学研究の興味深い対象となっています .

生物学: 生物学研究では、エライオフィリンは顕著な抗腫瘍活性を示すことが示されています。 膵臓癌や卵巣癌細胞など、さまざまな癌細胞株において、アポトーシスを誘導し、増殖、移動、浸潤、血管新生を阻害します .

医学: エライオフィリンは、癌の治療のための潜在的な治療薬として研究されています。 前臨床試験では、特にWnt/β-カテニンシグナル伝達経路を阻害することによって膵臓癌細胞を標的にすることに、有望な結果を示しています .

産業: エライオフィリンの抗菌作用と免疫抑制作用は、製薬業界にとって貴重な化合物となっています。 新しい抗生物質や免疫抑制剤の開発における潜在的な用途が検討されています .

科学的研究の応用

Anticancer Activity

Elaiophylin has demonstrated potent anticancer effects across multiple studies:

- Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.

- Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .

- Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .

Table 1: Summary of Key Studies on this compound

Broader Applications

Beyond its anticancer properties, this compound has exhibited other biological activities:

- Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.

- Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.

作用機序

エライオフィリンは、複数の分子標的および経路を通じてその効果を発揮します。癌の進行に重要な役割を果たすWnt/β-カテニンシグナル伝達経路を阻害することが示されています。 この経路を標的にすることで、エライオフィリンはアポトーシスを誘導し、癌細胞の増殖、移動、浸潤、血管新生を阻害します .

さらに、エライオフィリンはオートファジー阻害剤として作用し、オートファゴソームの蓄積を促進しますが、リソソームカテプシン活性を弱めることでオートファジーフラックスを阻害します。 これにより、さまざまな細胞株でSQSTM1/p62が蓄積されます .

類似化合物との比較

エライオフィリンは、コングロバチン、サムロヨトマイシン、ビスポリド、ベルミキュリン、ピレノフォリンなどの化合物を含むマクロジオライドファミリーの一部です . これらのなかで、エフォマイシンEは、エライオフィリンと構造的に類似しており、C-24'でのメトキシ置換だけが異なります .

独自性: エライオフィリンの独特なC2対称構造と幅広い生物活性は、他のマクロジオライドとは異なります。 オートファジーとWnt/β-カテニンシグナル伝達経路を含む、複数の細胞プロセスを阻害する能力は、治療用途の有望な候補となっています .

類似化合物:

- コングロバチン

- サムロヨトマイシン

- ビスポリド

- ベルミキュリン

- ピレノフォリン

- エフォマイシンE

結論として、エライオフィリンは、その多様な生物活性と潜在的な治療用途により、非常に興味深い化合物です。そのユニークな構造と多面的な作用機序は、さまざまな科学分野におけるさらなる研究開発に値する対象となっています。

生物活性

Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological properties, including:

- Antimicrobial Activity : Effective against various pathogens.

- Anticancer Activity : Demonstrated efficacy in multiple cancer types.

- Immunosuppressive Effects : Potential use in autoimmune diseases.

- Anti-inflammatory Properties : Involved in reducing inflammation.

- Anthelmintic Activity : Effective against parasitic worms.

- α-Glucosidase Inhibition : Potential applications in diabetes management .

1. Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in cancer cells through various pathways:

- Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .

2. Inhibition of Autophagy

This compound acts as a potent autophagy inhibitor:

- Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .

3. Induction of Paraptosis

Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .

Table 1: Summary of Key Studies on this compound's Biological Activity

Future Directions

The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:

- Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.

- Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.

- Combination Therapies : Exploring synergistic effects with other anticancer agents.

特性

IUPAC Name |

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MJMYBOKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318254 | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-06-2 | |

| Record name | Elaiophylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaiophylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。